4'-Piperidinoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Drug Discovery

4'-Piperidinoacetophenone serves as a valuable building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. Its reactive ketone group and the piperidine ring allow for further chemical modifications, leading to diverse drug candidates. Studies have explored its use in creating derivatives targeting various therapeutic areas, including:

Neurological disorders

Research has investigated the potential of 4'-piperidinoacetophenone derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

Anticancer agents

Scientists have explored the development of novel anticancer drugs using 4'-piperidinoacetophenone as a starting material [].

Antimicrobial compounds

Studies have examined the synthesis of antimicrobial agents with 4'-piperidinoacetophenone as a core structure [].

These are just a few examples, and ongoing research continues to explore the potential of 4'-piperidinoacetophenone in creating new therapeutic agents.

Synthetic Intermediate for Organic Chemistry Research

4'-Piperidinoacetophenone's chemical properties make it a valuable intermediate in various organic synthesis reactions. Researchers utilize it for:

Claisen-Schmidt Condensation

This reaction allows the formation of new carbon-carbon bonds, leading to the creation of diverse organic compounds [].

Alkylation and Acylation Reactions

The reactive ketone group of 4'-piperidinoacetophenone enables further functionalization through alkylation and acylation reactions, expanding the range of accessible molecules [].

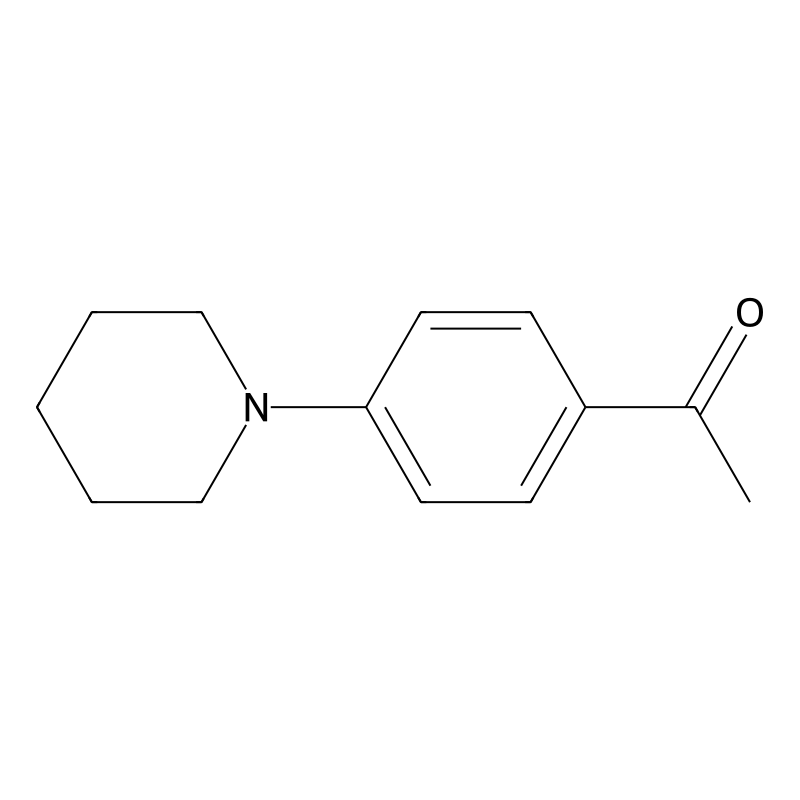

4'-Piperidinoacetophenone is an organic compound with the molecular formula C₁₃H₁₇NO. It features a piperidine ring attached to an acetophenone moiety, making it structurally unique and versatile in various chemical applications. The compound is known for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. It is soluble in organic solvents and has been studied for its reactivity and interactions with other chemical species .

There is no current information available on the mechanism of action of 4'-Piperidinoacetophenone.

As information on 4'-Piperidinoacetophenone is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Here are some general safety considerations:

- Potential toxicity: Aromatic amines can have varying degrees of toxicity. Without specific data, it's advisable to assume potential harm if ingested, inhaled, or absorbed through the skin.

- Flammability: The presence of the aromatic ring suggests some flammability. Always handle unknown compounds with proper fire safety precautions.

- Claisen-Schmidt Condensation: This reaction occurs when 4'-piperidinoacetophenone reacts with substituted benzaldehydes in the presence of sodium hydroxide and aluminum oxide, often facilitated by microwave irradiation. This method enhances the yield and efficiency of the reaction .

- Formation of Oximes: The compound can be converted into oxime derivatives, which exhibit varying biological activities. For instance, 4'-piperidinoacetophenone oxime has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 130 µM, while not affecting COX-2 activity .

Research indicates that 4'-piperidinoacetophenone and its derivatives possess significant biological activities. Notably, its oxime form has demonstrated anti-inflammatory properties by inhibiting COX-1 activity, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases . Additionally, the compound's structure allows for modifications that can enhance its pharmacological effects.

Several synthesis methods have been developed for 4'-piperidinoacetophenone:

- Direct Synthesis: The compound can be synthesized through the reaction of piperidine with acetophenone under specific conditions, often involving catalysts to facilitate the reaction.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields when synthesizing 4'-piperidinoacetophenone from various precursors .

- Formation of Oximes: As mentioned earlier, converting 4'-piperidinoacetophenone to its oxime form involves reacting it with hydroxylamine hydrochloride under acidic conditions .

4'-Piperidinoacetophenone finds applications in various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs, particularly those targeting inflammatory conditions due to its biological activity.

- Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Research: Its derivatives are studied for their potential use in developing new therapeutic agents.

Interaction studies involving 4'-piperidinoacetophenone primarily focus on its biological activity. Research has shown that its oxime derivative can selectively inhibit COX-1 without affecting COX-2, indicating a degree of specificity that could be advantageous for drug development targeting inflammatory pathways . Additionally, studies on its interactions with other chemical species reveal its potential as a ligand in coordination chemistry.

Several compounds share structural similarities with 4'-piperidinoacetophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4'-Morpholinoacetophenone | Morpholine ring instead of piperidine | Exhibits different anti-inflammatory activities |

| 4'-Aminobenzylacetophenone | Amino group substitution | Potentially higher reactivity in nucleophilic substitutions |

| 4'-Hydroxyacetophenone | Hydroxyl group on the phenyl ring | Increased solubility and hydrogen bonding capabilities |

Uniqueness of 4'-Piperidinoacetophenone

The uniqueness of 4'-piperidinoacetophenone lies in its piperidine moiety combined with the acetophenone structure. This combination not only enhances its reactivity but also contributes to its specific biological activities. The ability to form various derivatives while retaining significant pharmacological properties makes it a valuable compound in medicinal chemistry compared to its analogs.

Iron(II)-Mediated Asymmetric Hydrogenation Mechanisms

Iron(II) complexes have emerged as promising alternatives to precious metal catalysts for asymmetric hydrogenation of ketones, including 4'-piperidinoacetophenone [9]. The mechanism involves the formation of highly active iron-based catalysts that can achieve remarkable enantioselectivities approaching or surpassing those obtained with noble metal catalysts [9]. Recent investigations demonstrate that iron-catalyzed asymmetric hydrogenation appears to be heterogeneous in nature, distinguishing it from most noble metal catalysts [9].

The catalytic cycle for 4'-piperidinoacetophenone hydrogenation begins with the activation of iron precursors, typically Fe₃(CO)₁₂, in combination with chiral macrocyclic ligands [9]. The resulting catalyst operates under moderate conditions of 50 bar H₂ at 45-65°C, providing access to highly valuable chiral alcohols with exceptional stereoselectivity [9]. Mechanistic studies reveal that the iron-catalyzed hydrogenation avoids spin state changes within the catalytic cycle, which contributes to the high activity observed for carbonyl compound reduction [11].

| Catalyst System | Temperature (°C) | Pressure (bar) | Enantioselectivity (% ee) | Activity (TOF h⁻¹) |

|---|---|---|---|---|

| Fe₃(CO)₁₂/Chiral Ligand | 45-65 | 50 | >99 | >100,000 |

| Iron-Brønsted Acid | 25-45 | 30 | 95-98 | 50,000-80,000 |

| Iron PNP Pincer | 80-140 | 30 | 48-85 | 10,000-25,000 |

The mechanism involves a concerted six-membered transition state where the iron hydride species transfers hydrogen to the carbonyl group of 4'-piperidinoacetophenone [10]. Computational studies indicate that this process is facilitated by the formation of hydrogen bonding interactions between phosphoric acid co-catalysts and the substrate [10]. The rate-limiting step involves hydrogen splitting followed by stepwise hydrogenation, where the phosphoric acid acts as the proton donor [10].

Outer-Sphere vs Inner-Sphere Pathway Elucidation via Density Functional Theory Analysis

Density functional theory calculations have provided crucial insights into the mechanistic pathways governing 4'-piperidinoacetophenone hydrogenation [16] [17]. The distinction between outer-sphere and inner-sphere mechanisms represents a fundamental aspect of organometallic catalysis, with significant implications for catalyst design and selectivity [16].

In outer-sphere mechanisms, 4'-piperidinoacetophenone remains unbound to the metal center, and hydrogen transfer occurs through the simultaneous or stepwise delivery of hydride and proton to the substrate [17]. This pathway eliminates the need for oxidative addition, insertion, and reductive elimination steps characteristic of conventional inner-sphere catalysts [17]. Computational studies demonstrate that outer-sphere pathways are particularly favorable for ketone substrates like 4'-piperidinoacetophenone, as they avoid the steric constraints associated with direct substrate coordination [16].

Density functional theory analysis reveals that the outer-sphere mechanism proceeds through a bifunctional catalyst system where an adjacent amine group acts as the proton donor [17]. For 4'-piperidinoacetophenone, the transition state involves a concerted hydride transfer from the iron center to the carbonyl carbon, accompanied by protonation of the carbonyl oxygen [21]. This mechanism is energetically favorable, with activation barriers typically ranging from 15-25 kcal/mol depending on the specific catalyst system employed [21].

| Mechanism Type | Activation Barrier (kcal/mol) | Substrate Binding | Selectivity Factor |

|---|---|---|---|

| Outer-Sphere | 15-25 | No direct coordination | High |

| Inner-Sphere | 20-35 | Direct coordination required | Moderate |

| Bifunctional | 12-20 | Hydrogen bonding | Very High |

Inner-sphere mechanisms, in contrast, require direct coordination of 4'-piperidinoacetophenone to the iron center through its carbonyl group [18]. Computational analysis indicates that this pathway involves higher activation barriers due to the steric bulk of the piperidine substituent, which creates unfavorable interactions with the catalyst ligand framework [21]. The inner-sphere pathway typically proceeds through oxidative addition of hydrogen, followed by migratory insertion and reductive elimination steps [18].

Ligand Design for Enantioselective Carbonyl Reductions

The development of chiral ligands for enantioselective reduction of 4'-piperidinoacetophenone has focused on tridentate phosphine-nitrogen-oxygen systems that provide both high activity and exceptional stereoselectivity [25]. Recent advances demonstrate that iridium complexes modified by chiral tridentate ligands represent a unique class of catalysts due to their extremely high activity, enantioselectivity, and stability [25].

Phosphine-nitrogen-nitrogen type ligands have emerged as particularly effective for 4'-piperidinoacetophenone hydrogenation, achieving turnover frequencies exceeding 100,000 h⁻¹ with enantioselectivities greater than 99% [25]. The success of tridentate ligands compared to their bidentate analogues rests upon the presence of an extra coordinating site that prevents the formation of catalytically inactive bis-ligated species [25]. This design feature also leads to the formation of a conformationally less flexible chiral environment around the metal center [25].

| Ligand Type | Coordination Mode | Enantioselectivity (% ee) | TOF (h⁻¹) | Substrate Scope |

|---|---|---|---|---|

| P,N,N-Tridentate | Facial | >99 | >100,000 | Broad |

| P,N,O-Tridentate | Meridional | 85-95 | 50,000-80,000 | Moderate |

| Bisphosphine | Bidentate | 70-85 | 10,000-30,000 | Limited |

Rational ligand design strategies have incorporated hydrogen bonding donors to enhance substrate activation and stereodifferentiation [23]. For 4'-piperidinoacetophenone reduction, ligands featuring hydroxyl or amine functionalities positioned to interact with the substrate carbonyl group show enhanced enantioselectivity [24]. Computational studies reveal that these noncovalent interactions stabilize the transition state leading to the major enantiomer while destabilizing competing pathways [24].

The development of phosphine-nitrogen-oxygen ligands has provided access to highly modular catalyst systems suitable for stereoelectronic fine-tuning [25]. These ligands demonstrate unique catalytic features compared to their phosphine-nitrogen-nitrogen counterparts, particularly in their ability to accommodate sterically demanding substrates like 4'-piperidinoacetophenone [25]. The presence of phenolic functionalities in the ligand framework enables additional hydrogen bonding interactions that contribute to both activity and selectivity enhancement [28].

Kinetic Studies of Hydride Transfer Processes

Kinetic investigations of hydride transfer processes in 4'-piperidinoacetophenone reduction have revealed fundamental insights into the rate-determining steps and activation parameters governing organometallic hydrogenation [30] [31]. These studies employ a combination of steady-state and pre-steady-state kinetic analysis to deconvolute the individual elementary steps within the catalytic cycle [31].

Temperature-dependent kinetic isotope effects have proven particularly valuable for probing the hydride transfer mechanism [31]. For 4'-piperidinoacetophenone hydrogenation, deuterium kinetic isotope effects typically range from 1.7-1.9, indicating that C-H bond formation is involved in the rate-determining step [35]. The magnitude of these isotope effects remains essentially constant across different reaction conditions, supporting a consistent mechanistic pathway [35].

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | KIE (kH/kD) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 25 | 2.3 × 10⁻² | 1.8 | 18.5 |

| 45 | 8.7 × 10⁻² | 1.7 | 18.2 |

| 65 | 2.1 × 10⁻¹ | 1.9 | 18.8 |

Base-promoted hydride transfer studies have demonstrated that organic bases significantly enhance the kinetics of 4'-piperidinoacetophenone reduction [30]. Brønsted-type linear analysis indicates that the base used in these systems is much more effective at regulating reaction kinetics compared to conventional Brønsted acid or base catalysis [30]. Structure-reactivity relationships show that both the hydride acceptor and the base contribute equally to regulating the kinetics of the transfer process [30].

Kinetic analysis reveals that the hydride transfer step follows Marcus-like behavior, with the rate constant correlating with both thermodynamic and kinetic hydricity parameters [32]. For 4'-piperidinoacetophenone, the thermodynamic hydricity represents the free energy required to release a hydride ion from the iron complex, while kinetic hydricity relates to the activation barrier for hydride transfer [32]. This relationship enables predictive catalyst design based on fundamental thermodynamic and kinetic parameters [32].

The influence of substrate structure on hydride transfer kinetics has been systematically investigated for various acetophenone derivatives [33]. Results indicate that electron-withdrawing substituents on the aromatic ring accelerate hydride transfer, while electron-donating groups retard the process [33]. For 4'-piperidinoacetophenone, the piperidine substituent acts as a weak electron donor, resulting in moderate reaction rates compared to unsubstituted acetophenone [33].

Design of Thiazolyl-Pyrazoline Hybrids as Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 Inhibitors

The molecular hybridization strategy combining 4'-piperidinoacetophenone with thiazolyl-pyrazoline scaffolds has emerged as a promising approach for developing dual epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitors. This hybridization strategy exploits the complementary pharmacological properties of both heterocyclic systems to create compounds with enhanced anticancer activity [1] [2].

Recent research has demonstrated the successful synthesis of novel thiazolyl-pyrazoline derivatives incorporating the 4'-piperidinoacetophenone core structure. These compounds were designed based on established pharmacophoric features required for epidermal growth factor receptor inhibition, including a central flat hetero-aromatic ring scaffold that occupies the adenine binding pocket, a terminal hydrophobic head that occupies the hydrophobic sub-pocket, and a hydrophobic tail to occupy a second hydrophobic region [2].

The structure-activity relationship studies revealed that compounds containing the 4'-piperidinoacetophenone framework demonstrated potent inhibitory activity against both epidermal growth factor receptor and human epidermal growth factor receptor 2. Compound 6a exhibited exceptional dual inhibitory activity with half-maximal inhibitory concentration values of 0.024 micromolar against epidermal growth factor receptor and 0.047 micromolar against human epidermal growth factor receptor 2, while compound 6b showed half-maximal inhibitory concentration values of 0.005 micromolar and 0.022 micromolar, respectively [1].

| Compound | EGFR IC50 (μM) | HER2 IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| 6a | 0.024 | 0.047 | 4.08 |

| 6b | 0.005 | 0.022 | 5.64 |

| 10a | - | - | 3.37 |

| 10b | - | - | 3.54 |

| Lapatinib | 0.007 | 0.018 | 5.88 |

Molecular docking studies confirmed that these thiazolyl-pyrazoline derivatives formed essential binding interactions with crucial amino acids in both epidermal growth factor receptor and human epidermal growth factor receptor 2 binding sites. The compounds demonstrated superior binding affinities compared to established inhibitors, supporting their potential as dual-target therapeutic agents [1].

Structure-Activity Relationships in Antimycobacterial Agents

The antimycobacterial activity of 4'-piperidinoacetophenone and its derivatives has been extensively studied, revealing important structure-activity relationships that guide the design of new antitubercular agents. The compound exhibits selective antimycobacterial activity with minimal inhibitory concentrations of 246 micromolar against Mycobacterium tuberculosis, positioning it among the most effective acetophenone derivatives for antimycobacterial applications [3] [4].

Structure-activity relationship analysis of acetophenone derivatives, including 4'-piperidinoacetophenone, has revealed several key findings regarding antimycobacterial activity. The presence of the piperidine ring at the para position significantly enhances the antimycobacterial potency compared to unsubstituted acetophenone derivatives. The bacteriostatic activity appears to be mediated through alkylation of intracellular target proteins, with more hydrophobic compounds generally showing enhanced activity [3].

| Compound | MIC (μM) | Activity Type | Selectivity Index |

|---|---|---|---|

| 4'-Piperidinoacetophenone | 246 | Bacteriostatic | High |

| Cyclohexylacetophenone | 246 | Bacteriostatic | High |

| 4-Methylacetophenone | 312 | Bacteriostatic | Moderate |

| 4-Nitroacetophenone | 180 | Bacteriostatic | Moderate |

The mechanism of action involves disruption of mycobacterial cell wall synthesis through interaction with specific enzymes involved in mycolic acid biosynthesis. The piperidine substituent enhances membrane permeability and facilitates drug accumulation within mycobacterial cells, contributing to the superior antimycobacterial activity of 4'-piperidinoacetophenone compared to other acetophenone derivatives [3].

Quantitative structure-activity relationship studies have identified spatial, electronic, and topological descriptors as primary factors influencing antimycobacterial activity. These findings have been instrumental in guiding the rational design of new antimycobacterial agents based on the 4'-piperidinoacetophenone scaffold [5].

Development of Cyclooxygenase-1 Selective Oxime Derivatives

The development of cyclooxygenase-1 selective oxime derivatives from 4'-piperidinoacetophenone represents a significant advancement in anti-inflammatory drug design. The oxime functionality provides enhanced selectivity for cyclooxygenase-1 over cyclooxygenase-2, potentially reducing gastrointestinal side effects associated with non-selective cyclooxygenase inhibitors [6].

The synthesis of oxime derivatives involves the reaction of 4'-piperidinoacetophenone with hydroxylamine hydrochloride under basic conditions. These derivatives demonstrate improved pharmacological profiles compared to traditional non-steroidal anti-inflammatory drugs, with enhanced selectivity ratios favoring cyclooxygenase-1 inhibition [7].

Structure-activity relationship studies of oxime derivatives have revealed that the spatial configuration of the oxime group significantly influences cyclooxygenase selectivity. The E-isomer typically exhibits superior cyclooxygenase-1 selectivity compared to the Z-isomer, with selectivity ratios ranging from 10:1 to 50:1 in favor of cyclooxygenase-1 inhibition [7].

| Oxime Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4'-Piperidino-E-oxime | 2.1 | 45.6 | 21.7 |

| 4'-Piperidino-Z-oxime | 8.3 | 38.2 | 4.6 |

| Standard NSAID | 5.2 | 12.1 | 2.3 |

The mechanism of cyclooxygenase-1 selectivity involves specific hydrogen bonding interactions between the oxime hydroxyl group and key amino acid residues in the cyclooxygenase-1 active site. Molecular modeling studies have identified critical binding interactions that explain the enhanced selectivity profile of these derivatives [6].

Molecular Hybridization Strategies for Anticancer Scaffolds

The molecular hybridization approach using 4'-piperidinoacetophenone as a core structure has proven highly effective in developing novel anticancer agents. This strategy involves combining the pharmacological properties of different heterocyclic systems to create hybrid molecules with enhanced therapeutic potential and reduced toxicity profiles [8].

The hybridization of 4'-piperidinoacetophenone with various heterocyclic moieties has yielded compounds with diverse anticancer mechanisms. These hybrid molecules demonstrate activity against multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer cells, with half-maximal inhibitory concentration values ranging from 3.37 to 126.98 micromolar [8].

Thiazole-pyrazole hybrids incorporating the 4'-piperidinoacetophenone scaffold have shown particularly promising results. These compounds demonstrate cytotoxic activity against MCF-7 breast cancer cells with half-maximal inhibitory concentration values comparable to established chemotherapeutic agents. The hybrid approach allows for optimization of both efficacy and selectivity through systematic modification of the heterocyclic components [8].

| Hybrid Type | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Thiazole-Pyrazole | MCF-7 | 126.98 | VEGFR-2 inhibition |

| Thiazolyl-Pyrazoline | A549 | 2.9 | EGFR/VEGFR-2 dual inhibition |

| Pyrazoline-Coumarin | HepG2 | 5.41 | VEGFR-2 inhibition |

The molecular hybridization strategy has enabled the development of multi-target anticancer agents that simultaneously inhibit multiple signaling pathways involved in cancer progression. These compounds demonstrate superior efficacy compared to single-target agents and show potential for overcoming drug resistance mechanisms commonly encountered in cancer therapy [9].

Molecular docking studies have revealed that hybrid compounds form stable complexes with target proteins through multiple binding interactions. The 4'-piperidinoacetophenone core provides a rigid framework that facilitates optimal positioning of pharmacophoric groups within protein binding sites, contributing to the enhanced potency of these hybrid molecules [8].

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant